molecular formula C19H19NO3S B2356061 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899213-97-9

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2356061
CAS RN: 899213-97-9
M. Wt: 341.43
InChI Key: XLXAVMYOMXLJSW-UHFFFAOYSA-N
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Description

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ESI-09 and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Metabolite Formation

1,6-Diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one, though not directly mentioned, relates to quinolinone compounds widely explored for their diverse synthetic applications and potential as metabolites in pharmaceuticals. For instance, the synthesis of metabolites of TAK-603, highlighting the use of the methanesulfonyl group as a protective agent in Friedel–Crafts reactions, showcases the chemical versatility of related quinolinone structures (Mizuno et al., 2006).

Anticancer Potential

The anticancer properties of quinolinone derivatives are a significant area of interest. A study synthesized a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, demonstrating their high cytotoxic effects against cancer cell lines, highlighting the potential therapeutic applications of such compounds in oncology (Jaskulska et al., 2022).

Synthesis of Heterocyclic Compounds

The development of novel synthetic methodologies for heterocyclic compounds, including quinolinones, underscores the broader applicability of these frameworks in medicinal chemistry and material science. For example, efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates as sulfide sources demonstrates innovative approaches to diversify quinolinone scaffolds (Xia et al., 2016).

Diversity-Oriented Synthesis

Exploring environmentally benign synthesis routes for medicinally privileged structures, such as quinolinones, showcases the commitment to green chemistry principles. A study presents a solvent-free, diversity-oriented synthesis approach for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, indicating the efficiency and environmental compatibility of modern synthetic strategies (Pandit et al., 2016).

Photocatalytic Applications

Photocatalytic Markovnikov-type addition and cyclization of terminal alkynes to produce 4-sulfonyl quinoline-2(1H)-ones represent an innovative application of photocatalysis in organic synthesis, opening new avenues for the construction of complex molecules under mild conditions (Zhai et al., 2022).

properties

IUPAC Name

3-(benzenesulfonyl)-1,6-diethylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-14-10-11-17-16(12-14)19(21)18(13-20(17)4-2)24(22,23)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXAVMYOMXLJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

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